molecular formula C19H22N2O4S B5495765 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid

Cat. No. B5495765
M. Wt: 374.5 g/mol
InChI Key: FBKFUQDXYDTTNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to include a benzene ring (from the benzoic acid component), a piperazine ring (a six-membered ring containing two nitrogen atoms), and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms). The exact arrangement of these groups would depend on the specifics of the synthesis process .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the sulfonyl group. Piperazine rings can participate in a variety of reactions, including those involving the nitrogen atoms. The sulfonyl group could also potentially be involved in reactions, particularly if conditions were such that it could be converted into a sulfonic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the piperazine ring and the sulfonyl group. For example, the piperazine ring could potentially influence the compound’s solubility in water and other solvents, while the sulfonyl group could affect its acidity .

properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-5-3-8-18(15(14)2)20-9-11-21(12-10-20)26(24,25)17-7-4-6-16(13-17)19(22)23/h3-8,13H,9-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFUQDXYDTTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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